benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
Description
This compound (CAS: 274693-54-8) is a cyclopenta[d][1,3]dioxol derivative functionalized with a 2-hydroxyethoxy group at position 6 and a benzyl carbamate at position 2. Its molecular formula is C₁₈H₂₅NO₆ (MW: 351.39 g/mol), and it is typically stored at -20°C under inert atmosphere with >95% purity . This compound is utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring stereochemical precision .
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzyl N-[(3aS,4R,6S,6aR)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate |
InChI |
InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)/t13-,14+,15+,16-/m0/s1 |
InChI Key |
OCBUGPAQVZSMFX-JJXSEGSLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The benzyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the benzyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Cyclopenta[d][1,3]dioxol Core
Key Observations :
- The 2-hydroxyethoxy group in the target compound improves aqueous solubility compared to analogs with aryl (e.g., 10a) or benzyloxymethyl groups .
- The carbamate functionality enhances hydrolytic stability relative to esters or ketones but remains susceptible to enzymatic cleavage in biological systems .
Pharmacological and Industrial Relevance
- Target Compound : Likely used in antiviral or anticoagulant drug synthesis (similar to ticagrelor intermediates) due to carbamate’s stability and stereochemical control .
- Benzyloxymethyl Derivative (89291-75-8) : The ketone group may serve as a precursor for further functionalization in natural product synthesis .
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